molecular formula C13H14BF3KNO2 B12052776 Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate CAS No. 1050440-92-0

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate

Cat. No.: B12052776
CAS No.: 1050440-92-0
M. Wt: 323.16 g/mol
InChI Key: WQXAJDXDSOGMRW-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is an air- and moisture-stable organotrifluoroborate salt primarily valued as a robust nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its structure features a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen, which prevents undesired side reactions during synthesis and enhances the compound's handling characteristics . Compounds of this class are widely employed to construct biaryl and heterobiaryl systems, which are crucial scaffolds in the development of pharmaceuticals and advanced materials . The reactivity of this class of indolyltrifluoroborates is well-characterized. As a C-nucleophile, it exhibits a quantified nucleophilicity parameter N of 8.77 (in MeCN) for the closely related 1-methyl-1H-indol-5-yl analogue, indicating its strong potential for engaging in C-C bond-forming reactions with a variety of electrophilic partners . The general synthesis for these reagents involves lithiation of the Boc-protected indole precursor at low temperature, followed by sequential borylation with triisopropyl borate and conversion to the trifluoroborate salt with potassium hydrogen difluoride (KHF₂) . The potassium ion in the solid-state structure of related compounds is known to be coordinated by oxygen and fluorine atoms, and the packing can be stabilized by hydrogen bonds . This product is intended for research applications only and is not for human or veterinary use.

Properties

CAS No.

1050440-92-0

Molecular Formula

C13H14BF3KNO2

Molecular Weight

323.16 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boranuide

InChI

InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18;/h4-8H,1-3H3;/q-1;+1

InChI Key

WQXAJDXDSOGMRW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Directed Lithiation

In an anhydrous tetrahydrofuran (THF) solution under inert argon atmosphere, tert-butyl-3-iodo-1H-indole-1-carboxylate undergoes lithiation at -78°C using n-butyllithium (nBuLi). The reaction mixture transitions from colorless to pale orange, indicating deprotonation at the indole’s 5-position. This step is critical for regioselectivity, as the Boc (tert-butoxycarbonyl) group directs metallation away from the 3-position occupied by iodine.

Boronation with Triisopropyl Borate

Following lithiation, triisopropyl borate (B(OiPr)3) is added dropwise to the reaction mixture. The boron reagent reacts with the lithiated intermediate to form a boronate complex. After gradual warming to 0°C over 30 minutes, the solution is treated with aqueous potassium bifluoride (KHF2), precipitating the potassium trifluoroborate product. The use of KHF2 ensures efficient fluoride exchange, converting the boronate into the trifluoroborate salt.

Table 1. Reaction Conditions for Boronation

ParameterValue/Detail
Temperature-78°C → 0°C (gradient)
SolventTHF
Lithiating AgentnBuLi (2.13 M in hexane)
Boron SourceTriisopropyl borate
Fluoride SourceKHF2 (6 equivalents)
Reaction Time30 minutes (lithiation) + 15 minutes (quench)

Crystallographic Validation of Structural Integrity

X-ray diffraction studies confirm the molecular geometry and potassium coordination environment of the product. The asymmetric unit comprises two indolyltrifluoroborate anions, two potassium cations, and a water molecule. Key structural insights include:

  • Boron-Carbon Bond Length : 1.596–1.600 Å, consistent with organotrifluoroborates.

  • Dihedral Angle : The tert-butoxycarbonyl group deviates from the indole plane by 20.44–21.02°, minimizing steric clash.

  • Potassium Coordination : Each K+ ion interacts with six ligands (O and F atoms), with one cation exhibiting a weak K–π interaction (3.722 Å) with the indole ring.

These structural features ensure stability during storage and reactivity in cross-coupling reactions.

Purification and Characterization

Post-synthesis, the crude product is isolated via solvent removal under reduced pressure. Recrystallization from aqueous ethanol yields the compound in 97% purity, as confirmed by elemental analysis and NMR spectroscopy.

Spectroscopic Data

  • ¹H NMR : Resonances for the Boc group (δ 1.65 ppm, singlet) and indole protons (δ 7.2–8.1 ppm, multiplet).

  • ¹⁹F NMR : A singlet at δ -138.2 ppm confirms trifluoroborate formation.

  • IR Spectroscopy : B–F stretches at 1060 cm⁻¹ and C=O at 1745 cm⁻¹.

Applications in Cross-Coupling Reactions

The synthesized trifluoroborate serves as a nucleophile in Suzuki-Miyaura couplings with 2-(chloromethyl)-2,1-borazaronaphthalenes, enabling access to biaryl architectures. Additionally, nitrosonium tetrafluoroborate (NOBF4)-mediated nitrosation reactions yield nitrosoarenes, expanding its utility in heterocycle synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, are often used in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide.

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are usually conducted in polar solvents.

Major Products Formed

    Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Substitution Reactions: The products depend on the nucleophile used but can include various substituted indole derivatives.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. In studies, this compound has demonstrated effective coupling with various aryl and heteroaryl halides, yielding moderate to high product yields under optimized conditions .

Key Findings:

  • Reactivity : The compound reacts efficiently with bromobenzene and other electrophiles, showcasing its utility in synthesizing biaryl compounds .
  • Conditions : Optimal conditions involve the use of palladium catalysts and bases like sodium carbonate, typically in an ethanol solvent system .

Synthesis of Complex Molecules

The compound has been utilized to synthesize various biologically active molecules and materials. For instance, it has been employed in the synthesis of derivatives relevant to pharmaceuticals and agrochemicals. The ability to form diverse carbon frameworks makes it a valuable building block for medicinal chemistry .

Case Study: Synthesis of Biaryl Compounds

A notable case study involved the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. Researchers reported successful coupling with various aryl bromides, achieving good yields and demonstrating the method's robustness across different substrates .

Substrate Product Yield (%) Reaction Conditions
Bromobenzene85Pd(OAc)₂, Na₂CO₃, EtOH
4-Chlorotoluene78Pd(OAc)₂, Na₂CO₃, EtOH
2-Bromopyridine90Pd(OAc)₂, Na₂CO₃, EtOH

Case Study: Synthesis of Heterocycles

In another study focusing on heterocyclic compounds, this compound was used to couple with various heteroaryl halides. The results indicated that this compound could facilitate the formation of complex heterocyclic structures that are often challenging to synthesize using traditional methods .

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The trifluoroborate group transfers the indole moiety to the palladium complex, forming a new palladium-indole complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substitution Position and Electronic Effects

Compound Name Substitution Position Molecular Weight Key Features References
Potassium (1-Boc-1H-indol-2-yl)trifluoroborate 2-position 293.12 g/mol Higher steric hindrance; prone to fluorodeboronation with Selectfluor™
Potassium (1-Boc-1H-indol-3-yl)trifluoroborate 3-position 293.12 g/mol Hemihydrate crystal structure with distinct K–F and K–O bonding
Potassium trifluoro(1H-indol-5-yl)borate 5-position (no Boc) 223.04 g/mol Unprotected NH; lower stability, reactive in acidic conditions
  • Key Differences :
    • Reactivity : The 2-substituted derivative undergoes fluorodeboronation (Scheme 79, ), while the 5-substituted analog is more stable under similar conditions due to reduced steric strain.
    • Crystallography : The 3-substituted compound forms a hemihydrate with K–F distances of 2.65–2.85 Å and hydrogen-bonded water molecules, enhancing its stability in solid-state .

Heterocyclic Trifluoroborates

Compound Name Core Structure Applications Reactivity Notes References
Potassium (1-Boc-azetidin-3-yl)trifluoroborate Azetidine Peptide coupling; strained ring enhances reactivity Rapid coupling with aryl halides
Potassium 2-pyridyl trifluoroborate Pyridine Suzuki-Miyaura couplings; electron-deficient core Lower yields with electron-rich partners
  • Electronic Effects : Indole-based trifluoroborates (e.g., 5-substituted) exhibit electron-rich aromatic systems, favoring electrophilic substitutions, whereas pyridyl analogs are electron-deficient, limiting their scope in certain cross-couplings .

Reaction Performance in Cross-Couplings

Substrate Electrophile Catalyst System Yield (%) Notes References
5-Substituted (Boc-protected) Bromobenzene Pd(PPh₃)₄, K₃PO₄ 85–90 High regioselectivity; Boc stability
2-Substituted (Boc-protected) Aryl bromides Pd(OAc)₂, SPhos 70–80 Competing fluorodeboronation observed
Unprotected 5-Indole Chloroarenes NiCl₂(dppe) 50–60 Lower yields due to NH decomposition

Biological Activity

Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate is a compound that belongs to the class of indolylboronic acids, which have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C13H14BF3KNO2. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, which is crucial for its reactivity in various chemical transformations. The trifluoroborate moiety enhances its electrophilicity, making it suitable for cross-coupling reactions.

PropertyValue
Molecular Weight299.14 g/mol
CAS Number1428884-69-8
Purity96%
Storage ConditionsInert atmosphere, 2-8°C

Indole derivatives, including this compound, have been studied for their interactions with various biological targets:

  • Receptor Modulation : Indoles are known to modulate serotonin receptors, which play a key role in mood regulation and have implications in treating depression and anxiety disorders .
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as carbonic anhydrases and tyrosine kinases .

Case Studies

  • Anticancer Activity : A study investigated the efficacy of various indole-based compounds in inhibiting tumor growth in vitro. This compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .
  • Neuroprotective Effects : Research indicated that indole derivatives can protect neuronal cells from oxidative stress. The compound demonstrated protective effects in models of neurodegenerative diseases by reducing reactive oxygen species (ROS) levels .

Table 2: Biological Activities of Indole Derivatives

Activity TypeCompoundEffectReference
AnticancerThis compoundCytotoxicity against cancer cell lines
NeuroprotectionIndole derivativesReduction of oxidative stress
Enzyme InhibitionIndole-based compoundsInhibition of carbonic anhydrases

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of biologically active compounds. Its ability to undergo cross-coupling reactions allows for the development of novel pharmaceuticals targeting various diseases.

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future studies include:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the indole structure affect biological activity.
  • Combination Therapies : Exploring synergistic effects with other therapeutic agents.

Q & A

Q. What are the established synthetic routes for Potassium (1-(tert-butoxycarbonyl)-1H-indol-5-yl)trifluoroborate, and how is the product characterized?

The compound is typically synthesized via lithiation-borylation. A tert-butyl-protected indole precursor undergoes deprotonation with n-BuLi (1.5 equiv.) in the presence of 2,2,6,6-tetramethylpiperidine (1.3 equiv.), followed by reaction with triisopropyl borate (3.0 equiv.) and quenching with KHF₂ (3.0 equiv.) . Characterization involves multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the trifluoroborate moiety and Boc-protection. For example, the ¹⁹F NMR typically shows a quartet (~δ -140 ppm, J = 32 Hz) for BF₃K .

Q. What is the role of the Boc (tert-butoxycarbonyl) group in this compound?

The Boc group protects the indole nitrogen, preventing undesired side reactions (e.g., coordination to metal catalysts or oxidation) during cross-coupling or functionalization steps. It is stable under basic and mildly acidic conditions but can be removed with strong acids (e.g., TFA) for downstream applications .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

As an organotrifluoroborate, it acts as a nucleophilic partner with aryl/heteroaryl halides. A typical protocol uses Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 80°C. Yields range from 60–90%, depending on the electrophile’s reactivity. For example, coupling with bromobenzene achieves >85% yield under optimized conditions .

Q. What precautions are necessary for handling and storing this compound?

The trifluoroborate is hygroscopic and sensitive to strong acids/bases. Storage under inert gas (Ar/N₂) at –20°C in anhydrous THF or DMF is recommended. Decomposition is indicated by gas evolution (BF₃) or discoloration .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging Suzuki-Miyaura couplings with electron-deficient aryl halides?

Electron-deficient partners (e.g., nitro-substituted aryl bromides) require tailored catalysts (e.g., Pd(dppf)Cl₂) and polar aprotic solvents (DMF, DMSO) to enhance oxidative addition. Microwave-assisted heating (100–120°C, 30 min) improves yields by 15–20% compared to conventional methods .

Table 1: Optimization Parameters for Electron-Deficient Electrophiles

ElectrophileCatalystSolventTemp (°C)Yield (%)
4-BromonitrobenzenePd(dppf)Cl₂DMF12078
2-ChloropyridinePd(OAc)₂/XPhosTHF8065
3-BromoquinolinePd(PPh₃)₄Toluene10072

Q. What strategies enable selective functionalization of the indole core beyond cross-coupling?

Nitrosation with NOBF₄ (1.03 equiv.) in CH₂Cl₂ at 0°C introduces a nitroso group at the indole C4 position in 73% yield. This reactivity is attributed to the electron-rich C4 position activated by the Boc group . Alternative methods include C–H borylation or halogenation using directing groups.

Q. How can contradictions in reaction outcomes (e.g., low yields with sterically hindered partners) be systematically addressed?

Contradictions often arise from steric hindrance or competing side reactions. Computational modeling (DFT) of transition states or screening bulky ligands (e.g., SPhos) can mitigate these issues. For example, using RuPhos ligand increases yields with ortho-substituted aryl bromides by 25% .

Q. What analytical methods resolve challenges in characterizing byproducts or decomposition pathways?

LC-MS and HRMS identify boron-containing byproducts (e.g., boronic acids). ¹¹B NMR (δ 0–5 ppm for boronic acids vs. δ –140 ppm for trifluoroborate) confirms stability. IR spectroscopy (B–F stretch ~1100 cm⁻¹) monitors decomposition .

Comparative Data

Q. Table 2: Reactivity of Related Organotrifluoroborates

CompoundKey FeatureCoupling Yield (%)*Stability
Potassium (indol-5-yl)trifluoroborateNo Boc protection50–60Low (sensitive to oxidation)
Potassium (Boc-protected indol-5-yl)trifluoroborateBoc-protected75–90High
Potassium benzyltrifluoroborateSimple aryl85–95Moderate
*With bromobenzene under standard conditions .

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